![molecular formula C10H14BrNO2 B1467091 {1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1248795-68-7](/img/structure/B1467091.png)
{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol
Overview
Description
{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol is an organic compound that features a brominated furan ring attached to a pyrrolidine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Coupling Reaction: The brominated furan is then coupled with the pyrrolidine moiety using a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, leading to the formation of dehalogenated derivatives.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The brominated furan ring can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
{1-[(5-Chlorofuran-2-yl)methyl]pyrrolidin-3-yl}methanol: Similar structure with a chlorine atom instead of bromine.
{1-[(5-Methylfuran-2-yl)methyl]pyrrolidin-3-yl}methanol: Similar structure with a methyl group instead of bromine.
{1-[(5-Nitrofuran-2-yl)methyl]pyrrolidin-3-yl}methanol: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in {1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-yl}methanol imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chlorine, methyl, and nitro counterparts.
Properties
IUPAC Name |
[1-[(5-bromofuran-2-yl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQDXTXGDFPLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)
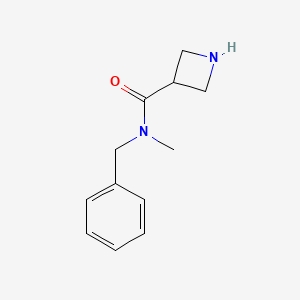
![[1-(Thiophen-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1467011.png)
![2-[3-(Hydroxymethyl)azetidin-1-yl]acetic acid](/img/structure/B1467014.png)
amine](/img/structure/B1467016.png)
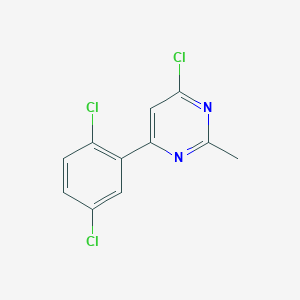
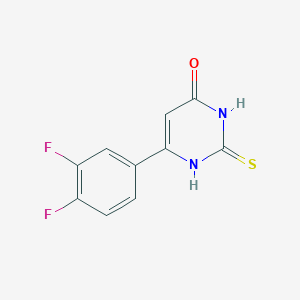
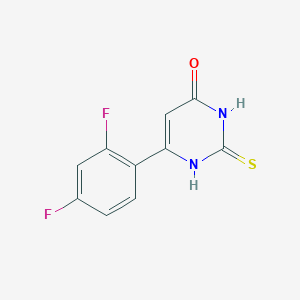
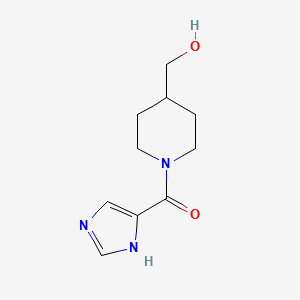
![{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol](/img/structure/B1467024.png)
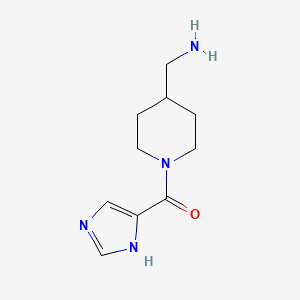
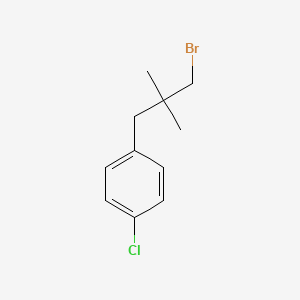
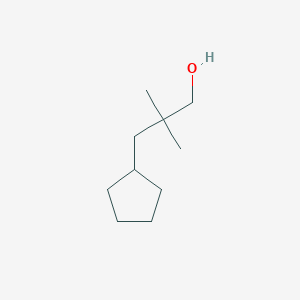
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)
